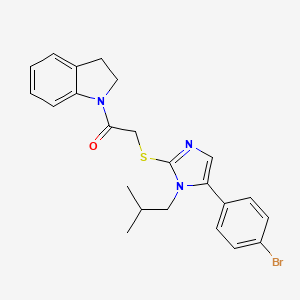

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promising results in various preclinical studies. The purpose of

Applications De Recherche Scientifique

Anticancer Potential

A method for assembling the imidazo[2,1-b][1,3]thiazole system, closely related to the compound , has shown potential anticancer activity. This synthesis pathway, involving reactions with bromo ketones and 2-aminothiazoles, led to compounds with moderate efficacy in suppressing the growth of kidney cancer cells, and to a lesser extent, prostate cancer, colon cancer, and leukemia cells Л. М. Потиха & В. С. Броварец, 2020.

Cholinesterase Inhibition for Alzheimer's Research

The synthesis of tetrazole derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone, has been explored for their anticholinesterase activities. These compounds have shown promise as inhibitors of acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment. Specifically, compounds exhibited significant inhibitory effects on AChE, suggesting their potential for further research in Alzheimer's disease management Usama Abu Mohsen et al., 2014.

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone have been synthesized with a focus on their antimicrobial and antifungal properties. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines exhibited significant antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole V. Reddy & K. R. Reddy, 2010. This research highlights the potential of such compounds in addressing resistant microbial strains.

Anti-inflammatory and Analgesic Properties

The synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles has been investigated for their potential anti-inflammatory and analgesic properties. Some analogues in this category were found to be more potent than phenylbutazone and indomethacin, key drugs in managing pain and inflammation. This research opens avenues for the development of new therapeutic agents in pain management and inflammatory conditions T. Sharpe et al., 1985.

Propriétés

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3OS/c1-16(2)14-27-21(18-7-9-19(24)10-8-18)13-25-23(27)29-15-22(28)26-12-11-17-5-3-4-6-20(17)26/h3-10,13,16H,11-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJMDIOTNODJTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)

![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine](/img/structure/B2682797.png)

![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)

![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)